molecular formula C8H7ClOS B1441255 2-Chloro-6-(methylthio)benzaldehyde CAS No. 201987-39-5

2-Chloro-6-(methylthio)benzaldehyde

Cat. No. B1441255
CAS RN: 201987-39-5
M. Wt: 186.66 g/mol
InChI Key: DIHCMHQOKRZAQZ-UHFFFAOYSA-N
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Description

2-Chloro-6-(methylthio)benzaldehyde, also known as 2-Chloro-6-(methylsulfanyl)benzaldehyde or 2-CMTB, is an organic compound with the molecular formula C8H7ClOS. It is a yellowish solid and is used as an organic intermediate .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-(methylthio)benzaldehyde contains a total of 18 bonds; 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 1 sulfide .


Physical And Chemical Properties Analysis

2-Chloro-6-(methylthio)benzaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 233.1±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . Its enthalpy of vaporization is 47.0±3.0 kJ/mol, and it has a flash point of 105.2±12.9 °C . The compound has a molar refractivity of 42.7±0.3 cm3 .

Scientific Research Applications

Organic Synthesis

2-Chloro-6-(methylthio)benzaldehyde: is a valuable intermediate in organic synthesis. It can be utilized in the synthesis of various substituted benzaldehydes through one-pot procedures . This compound serves as a precursor for the creation of complex molecules that are essential in drug design, material science, and catalytic applications. Its reactivity with organometallic reagents makes it a privileged building block for constructing diverse molecular architectures.

Drug Design

In the realm of drug design, 2-Chloro-6-(methylthio)benzaldehyde plays a crucial role as a building block for the synthesis of pharmacologically active molecules . Its chemical structure allows for the introduction of various functional groups, aiding in the creation of novel compounds with potential therapeutic effects.

Photovoltaics

This compound’s derivatives can be explored for their electronic properties, which may be beneficial in the development of photovoltaic materials . The ability to fine-tune the electronic characteristics of such compounds by chemical modification makes them suitable candidates for incorporation into solar cell technologies.

Catalytic Applications

2-Chloro-6-(methylthio)benzaldehyde: can be used to synthesize ligands for catalysis . These ligands can then be employed in various catalytic cycles, potentially enhancing the efficiency of reactions by providing a more favorable reaction pathway or by stabilizing reactive intermediates.

Material Science

In material science, this compound can contribute to the synthesis of new materials with specific desired properties . By altering the molecular structure, researchers can develop materials with unique mechanical, thermal, or electrical properties that have applications in various industries.

Chemical Research

Lastly, 2-Chloro-6-(methylthio)benzaldehyde is used extensively in chemical research as an intermediate for synthesizing a wide range of chemical compounds . Its versatility in reactions makes it a staple in research laboratories, aiding in the discovery of new reactions and pathways.

Safety and Hazards

2-Chloro-6-(methylthio)benzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Mechanism of Action

Target of Action

It is known that benzylic compounds, such as 2-chloro-6-(methylthio)benzaldehyde, often interact with various enzymes and proteins in the body due to their reactive nature .

Mode of Action

Benzylic compounds are known to undergo various reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the molecular structure of the compound, which can subsequently influence its interaction with its targets.

Biochemical Pathways

It is known that benzylic compounds can participate in various biochemical reactions and pathways due to their reactivity . The downstream effects of these interactions would depend on the specific targets and pathways involved.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-6-(methylthio)benzaldehyde . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s reactivity and interactions with its targets.

properties

IUPAC Name

2-chloro-6-methylsulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClOS/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHCMHQOKRZAQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=CC=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(methylthio)benzaldehyde

Synthesis routes and methods

Procedure details

To a solution of 2,6-dichlorobenzaldehyde (20 g, 114.28 mmol) in N,N-dimethylformamide (200 ml), sodium thiomethoxide (8.81 g, 125.7 mmol) was added at 0° C. The reaction mixture was allowed to warm to room temperature overnight, then poured into water. A yellow precipitate was collected by vacuum filtration and dried to afford 2-chloro-6-(methylthio)benzaldehyde (11. g), as a light yellow solid. (This method is general for other 2-haloaldehydes). 1H NMR (300 MHz, CDCl3): 10.6 (s, 1H), 7.4 (t, 1H), 7.2 (dd, 2H), 2.4 ppm (s, 3H). MW=187 confirmed by LC-MS, tr=13.18 min (Method Y) MH+=188.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
8.81 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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